Macitentan Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Macitentan Impurity 1 is a byproduct formed during the synthesis of macitentan, a dual endothelin receptor antagonist used primarily for the treatment of pulmonary arterial hypertension. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. Therefore, understanding the properties and behavior of this compound is essential for ensuring the quality and safety of macitentan.

Preparation Methods

The synthesis of Macitentan Impurity 1 typically occurs during the multi-step production process of macitentan. The primary synthetic route involves the reaction of N-propylsulfamide with potassium tert-butoxide in methanol to form a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide. Subsequent steps involve reactions with ethylene glycol and 5-bromo-2-chloropyrimidine in the presence of various reagents such as sodium hydride and tetrahydrofuran .

Industrial production methods aim to minimize the formation of impurities like this compound by optimizing reaction conditions and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Macitentan Impurity 1 can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

Reduction: Reducing agents can convert the impurity into different reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and various solvents like dimethyl sulfoxide and tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Macitentan Impurity 1 is primarily studied in the context of pharmaceutical research to understand its impact on the safety and efficacy of macitentan. Analytical methods such as HPLC and mass spectrometry are used to identify and quantify this impurity in drug formulations. Research also focuses on developing improved synthetic routes to minimize the formation of impurities and enhance the overall quality of the drug .

In addition to its relevance in pharmaceutical research, this compound can serve as a model compound for studying the behavior of similar impurities in other drugs. This knowledge can be applied to improve the synthesis and purification processes of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Macitentan Impurity 1 is not well-documented, as it is primarily considered an unwanted byproduct. its presence can potentially interfere with the intended action of macitentan by competing for binding sites or altering the drug’s pharmacokinetic properties. Further research is needed to elucidate the specific molecular targets and pathways affected by this impurity .

Comparison with Similar Compounds

Macitentan Impurity 1 can be compared with other impurities formed during the synthesis of endothelin receptor antagonists. Similar compounds include:

Bosentan Impurity 1: Formed during the synthesis of bosentan, another endothelin receptor antagonist.

Ambrisentan Impurity 1: A byproduct in the synthesis of ambrisentan, used for treating pulmonary arterial hypertension.

The uniqueness of this compound lies in its specific formation pathway and the conditions under which it is produced. Understanding these factors helps in developing targeted strategies to minimize its presence in the final drug product .

Biological Activity

Macitentan, a dual endothelin receptor antagonist (ERA), is primarily used for the treatment of pulmonary arterial hypertension (PAH). However, the biological activity of its impurities, particularly Macitentan Impurity 1, has garnered attention due to its potential implications in pharmacology and toxicology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Macitentan and Its Impurities

Macitentan (ACT-064992) is known for its high receptor affinity and prolonged action due to its active metabolite, ACT-132577. It selectively inhibits endothelin-1 (ET-1) binding to both ETA and ETB receptors, exhibiting a potency ratio favoring the ETA receptor . The pharmacological profile of Macitentan has been extensively studied, revealing its efficacy in reducing pulmonary vascular resistance (PVR) and improving exercise capacity in PAH patients .

Impurity Profile : The impurity profile of Macitentan is critical for ensuring drug safety and efficacy. Studies have identified various impurities, including this compound, which may possess distinct biological activities that could influence the overall therapeutic effect or toxicity of the drug .

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with endothelin receptors similarly to macitentan. Given that macitentan acts as an antagonist at both ETA and ETB receptors, impurities may also exhibit antagonistic properties but with potentially altered affinities or potencies.

Pharmacokinetics

Research indicates that the pharmacokinetic properties of macitentan and its metabolites are vital in understanding the implications of impurities. The active metabolite ACT-132577 has a longer half-life than macitentan itself, which suggests that impurities like this compound might also exhibit prolonged effects depending on their metabolic pathways .

| Parameter | Macitentan | ACT-132577 | This compound |

|---|---|---|---|

| Half-life | ~17 hours | ~48 hours | TBD |

| Receptor Affinity | High | Moderate | TBD |

| Primary Metabolism | CYP3A4 | CYP3A4 | TBD |

Clinical Trials Involving Macitentan

The MERIT-1 trial assessed macitentan's efficacy in patients with inoperable chronic thromboembolic pulmonary hypertension (CTEPH). While specific data on this compound was not reported in this trial, the overall findings suggest that impurities could potentially affect patient outcomes through their influence on drug metabolism and action .

Toxicological Studies

Toxicological assessments have shown that high doses of macitentan can lead to fetotoxicity and teratogenic effects in animal models. It remains to be determined whether this compound contributes to these adverse effects or alters the toxicity profile observed with macitentan .

Research Findings

Recent studies have focused on the stability and impurity quantification in macitentan formulations. A notable study utilized high-performance liquid chromatography (HPLC) to analyze the impurity profile in tablet dosage forms. Findings indicated that the presence of impurities could affect drug stability and efficacy, necessitating further investigation into their biological activities .

Properties

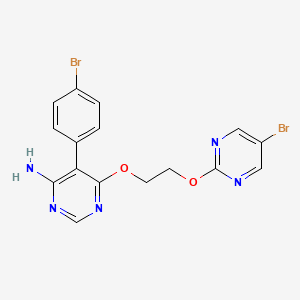

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEPQTGGEXKQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433875-21-8 |

Source

|

| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.